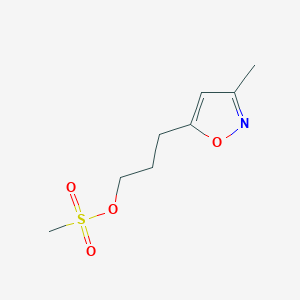

![molecular formula C9H19NO B12115022 [1-(Dimethylamino)cyclohexyl]methanol CAS No. 4368-61-0](/img/structure/B12115022.png)

[1-(Dimethylamino)cyclohexyl]methanol

Vue d'ensemble

Description

[1-(Diméthylamino)cyclohexyl]méthanol: est un composé organique de formule moléculaire C₉H₁₉NO. Il s'agit d'un alcool secondaire avec un cycle cyclohexane substitué par un groupe diméthylamino et un groupe hydroxyméthyle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du [1-(diméthylamino)cyclohexyl]méthanol implique généralement la réaction de la cyclohexanone avec la diméthylamine en présence d'un agent réducteur. Une méthode courante est l'amination réductrice de la cyclohexanone utilisant le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) comme agent réducteur. La réaction se déroule comme suit :

- Cyclohexanone + Diméthylamine → [1-(Diméthylamino)cyclohexyl]méthanol

- Conditions de réaction : La réaction est généralement effectuée dans un solvant inerte tel que l'éthanol ou le méthanol à température ambiante ou à des températures légèrement élevées.

Méthodes de production industrielle

Dans les milieux industriels, la production de [1-(diméthylamino)cyclohexyl]méthanol peut impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement. Des catalyseurs tels que le palladium sur carbone (Pd/C) peuvent être utilisés pour faciliter la réaction dans des conditions plus douces, réduisant le besoin de réactifs agressifs et améliorant la sécurité.

Analyse Des Réactions Chimiques

Types de réactions

[1-(Diméthylamino)cyclohexyl]méthanol: subit diverses réactions chimiques, notamment :

- Oxydation : Le groupe hydroxyle peut être oxydé pour former la cétone correspondante, [1-(diméthylamino)cyclohexyl]méthanone.

- Réduction : Le composé peut être réduit davantage pour former le [1-(diméthylamino)cyclohexyl]méthane.

- Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels, tels que les halogénures, à l'aide de réactifs comme le chlorure de thionyle (SOCl₂).

Réactifs et conditions courants

- Oxydation : Des réactifs tels que le trioxyde de chrome (CrO₃) ou le permanganate de potassium (KMnO₄) sont couramment utilisés.

- Réduction : Le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont des agents réducteurs typiques.

- Substitution : Le chlorure de thionyle (SOCl₂) ou le tribromure de phosphore (PBr₃) peuvent être utilisés pour les réactions d'halogénation.

Principaux produits formés

- Oxydation : [1-(Diméthylamino)cyclohexyl]méthanone

- Réduction : [1-(Diméthylamino)cyclohexyl]méthane

- Substitution : Chlorure ou bromure de [1-(diméthylamino)cyclohexyl]méthyle

Applications de la recherche scientifique

[1-(Diméthylamino)cyclohexyl]méthanol: a plusieurs applications dans la recherche scientifique :

- Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques, notamment les produits pharmaceutiques et les produits agrochimiques.

- Biologie : Le composé peut être utilisé dans l'étude des réactions catalysées par les enzymes impliquant les alcools et les amines.

- Médecine : Il a des applications potentielles dans le développement de médicaments ciblant le système nerveux central en raison de sa similitude structurelle avec certains neurotransmetteurs.

- Industrie : Il est utilisé dans la production de produits chimiques de spécialité et comme solvant dans certains procédés industriels.

Mécanisme d'action

Le mécanisme par lequel [1-(Diméthylamino)cyclohexyl]méthanol exerce ses effets dépend de son interaction avec les cibles moléculaires. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, modulant leur activité. Par exemple, sa similitude structurelle avec les neurotransmetteurs suggère qu'il pourrait se lier aux récepteurs des neurotransmetteurs, influençant les voies de transduction du signal.

Applications De Recherche Scientifique

[1-(Dimethylamino)cyclohexyl]methanol: has several applications in scientific research:

- Chemistry : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Biology : The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and amines.

- Medicine : It has potential applications in the development of drugs targeting the central nervous system due to its structural similarity to certain neurotransmitters.

- Industry : It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mécanisme D'action

The mechanism by which [1-(Dimethylamino)cyclohexyl]methanol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its structural similarity to neurotransmitters suggests it could bind to neurotransmitter receptors, influencing signal transduction pathways.

Comparaison Avec Des Composés Similaires

[1-(Diméthylamino)cyclohexyl]méthanol: peut être comparé à d'autres composés similaires tels que :

- Cyclohexanol : Il n'a pas le groupe diméthylamino, ce qui le rend moins polyvalent dans certaines applications synthétiques.

- [1-(Diméthylamino)cyclohexyl]méthanone : La forme oxydée, qui a une réactivité et des applications différentes.

- [1-(Diméthylamino)cyclohexyl]méthane : La forme réduite, qui n'a pas le groupe hydroxyle et a des propriétés chimiques différentes.

Conclusion

[1-(Diméthylamino)cyclohexyl]méthanol: est un composé polyvalent qui a un potentiel significatif dans divers domaines de la recherche et de l'industrie. Sa structure unique lui permet de participer à une large gamme de réactions chimiques, ce qui en fait un intermédiaire précieux en synthèse organique. Ses applications en chimie, biologie, médecine et industrie mettent en évidence son importance et son potentiel pour les développements futurs.

Propriétés

IUPAC Name |

[1-(dimethylamino)cyclohexyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-10(2)9(8-11)6-4-3-5-7-9/h11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWNSKBWIROVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498138 | |

| Record name | [1-(Dimethylamino)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4368-61-0 | |

| Record name | [1-(Dimethylamino)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate](/img/structure/B12114941.png)

![4-[(3,5-Dimethoxybenzoyl)amino]butanoic acid](/img/structure/B12114942.png)

![2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B12114957.png)

![3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12114961.png)

![3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B12114967.png)

![6-acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B12114968.png)

![N-[1-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-1-oxopropan-2-yl]-1-[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B12114969.png)

![(5Z)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12114973.png)

![Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12114981.png)

![6-Methyl-1-(2-phenoxyethyl)-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12115005.png)